

Application of Antigen 85 (Ag85) in Flow Cytometry for Immunological Research

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Compound of Interest

Compound Name: AS-85

Cat. No.: B15586562

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Note on Terminology: The term "**AS-85**" did not yield specific results in the context of flow cytometry applications. Based on scientific literature, it is presumed that the user is referring to "Antigen 85" (Ag85), a major protein complex from *Mycobacterium tuberculosis* that is a potent immunogen. These application notes and protocols are based on the use of Ag85 as a stimulant to probe cellular immune responses using flow cytometry.

Introduction

The Antigen 85 (Ag85) complex, composed of three isoforms (Ag85A, Ag85B, and Ag85C), is a family of crucial mycolyltransferase enzymes secreted by *Mycobacterium tuberculosis* (Mtb).[1] [2] These proteins are essential for the synthesis of the mycobacterial cell wall and are highly immunogenic, inducing strong T-cell and B-cell responses in infected individuals.[2] Consequently, Ag85 proteins are key targets in tuberculosis research for diagnostics, vaccine development, and studying host-pathogen interactions.

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells.[3][4] In the context of Ag85, it is an invaluable tool for dissecting the cellular immune response to Mtb infection or vaccination.[5] This is achieved by identifying and quantifying specific immune cell populations, assessing their activation status, and measuring their functional responses (e.g., cytokine production) upon stimulation with Ag85.

Key Applications in Flow Cytometry

- Immunophenotyping: Identification and quantification of various immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, monocytes) that respond to Ag85.[3][4]
- Intracellular Cytokine Staining (ICS): Measurement of pro-inflammatory and regulatory cytokines (e.g., IFN- γ , TNF- α , IL-2, IL-10) produced by specific cell populations in response to Ag85 stimulation.
- Cell Proliferation Assays: Tracking the proliferation of Ag85-specific lymphocytes using fluorescent dyes like CFSE.[4]
- Activation Marker Analysis: Assessing the expression of cell surface markers associated with activation (e.g., CD69, CD25, HLA-DR) on immune cells following Ag85 exposure.

Data Presentation

Table 1: Representative Immunophenotyping Data of Human PBMCs after Ag85B Stimulation

Cell Population	Marker	Unstimulated (% of Parent)	Ag85B Stimulated (% of Parent)
CD4+ T Helper Cells	CD3+CD4+	45.2	45.5
CD8+ Cytotoxic T Cells	CD3+CD8+	25.1	24.9
B Cells	CD19+	10.3	10.1
Monocytes	CD14+	15.6	15.8

Table 2: Representative Intracellular Cytokine Staining Data in CD4+ T Cells after Ag85B Stimulation

Cytokine	Marker	Unstimulated (% of CD4+)	Ag85B Stimulated (% of CD4+)
Interferon-gamma (IFN- γ)	IFN- γ +	0.05	1.20
Tumor Necrosis Factor-alpha (TNF- α)	TNF- α +	0.10	2.50
Interleukin-2 (IL-2)	IL-2+	0.02	0.85

Experimental Protocols

Protocol 1: Immunophenotyping and Intracellular Cytokine Staining of Human PBMCs

This protocol details the procedure for stimulating peripheral blood mononuclear cells (PBMCs) with Ag85 and subsequently staining for cell surface markers and intracellular cytokines to be analyzed by flow cytometry.

Materials:

- Ficoll-Paque™ PLUS
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant Ag85B protein
- Brefeldin A
- Anti-CD3 and Anti-CD28 antibodies (positive control)
- Fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14)

- Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α , anti-IL-2)
- Fixation/Permeabilization Buffer
- Flow Cytometry Staining Buffer
- 96-well U-bottom plates

Procedure:

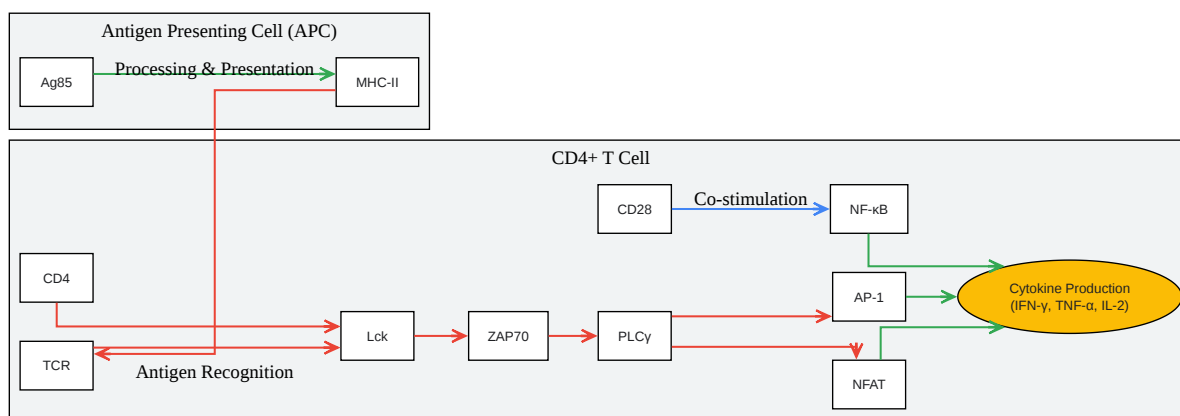
- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.[6]
- Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and plate 1×10^6 cells per well in a 96-well U-bottom plate.
- Stimulation:
 - Unstimulated Control: Add media only.
 - Antigen Stimulation: Add recombinant Ag85B protein to a final concentration of 10 $\mu\text{g/mL}$.
 - Positive Control: Add anti-CD3 and anti-CD28 antibodies.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
- Protein Transport Inhibition: Add Brefeldin A to all wells to a final concentration of 10 $\mu\text{g/mL}$ to block cytokine secretion.
- Incubation: Incubate for an additional 5 hours at 37°C in a 5% CO2 incubator.
- Surface Staining:
 - Wash the cells with Flow Cytometry Staining Buffer.
 - Add a cocktail of fluorescently conjugated antibodies for cell surface markers and incubate for 30 minutes at 4°C in the dark.

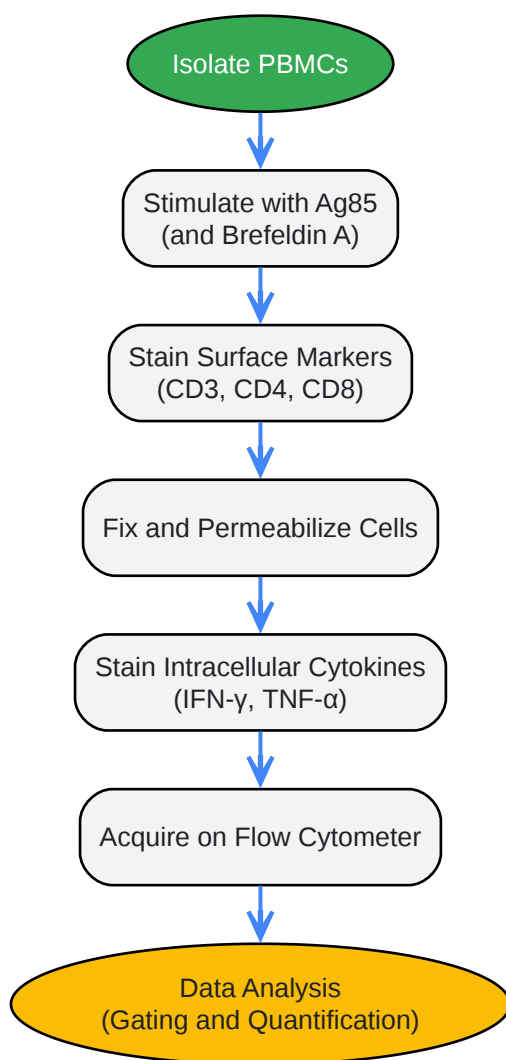
- Fixation and Permeabilization:
 - Wash the cells to remove unbound antibodies.
 - Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
- Intracellular Staining:
 - Wash the cells with Permeabilization Buffer.
 - Add a cocktail of fluorescently conjugated antibodies for intracellular cytokines and incubate for 30 minutes at 4°C in the dark.
- Acquisition:
 - Wash the cells with Permeabilization Buffer and then resuspend in Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer.

Signaling Pathways and Workflows

Ag85-Induced T-Cell Activation Pathway

The following diagram illustrates a simplified signaling pathway leading to T-cell activation upon recognition of Ag85 presented by an antigen-presenting cell (APC).





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